2-(4-Chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate
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Overview
Description
2-(4-Chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural components, including a chlorophenyl group, a methylbutane diol, a cyclohexyl group, and a dimethylpiperazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol typically involves multi-step organic reactions. One common method involves the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-(4-bromophenyl)thiazol-2-amine . The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of polar solvents such as methanol, ethanol, or dimethyl sulfoxide, combined with non-polar solvents like benzene or toluene . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methylbutane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and antiproliferative properties.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a similar chlorophenyl group and are studied for their biological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds are also studied for their antimicrobial and antiproliferative properties.
Uniqueness
2-(4-Chlorophenyl)-3-methylbutane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76485-09-1 |
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Molecular Formula |
C32H51ClN2O6S |
Molecular Weight |
627.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate |
InChI |
InChI=1S/C20H33N2O.C11H15ClO2.CH4O3S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-10(2,13)11(3,14)8-4-6-9(12)7-5-8;1-5(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;4-7,13-14H,1-3H3;1H3,(H,2,3,4)/q+1;;/p-1 |
InChI Key |
PQNDIZBCHMMKKR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O.C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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